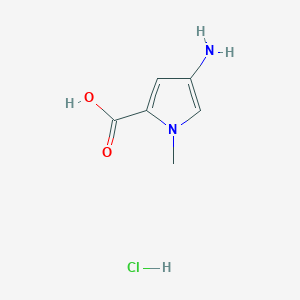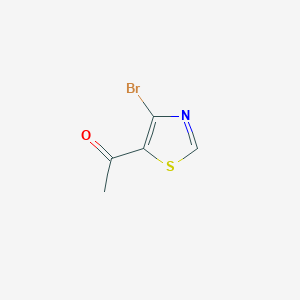![molecular formula C21H24N2O6S B2749578 3-(2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonamido)cyclohexyl phenylcarbamate CAS No. 1351615-94-5](/img/structure/B2749578.png)
3-(2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonamido)cyclohexyl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of 2,3-Dihydrobenzo[b][1,4]dioxine . Dihydrobenzodioxines are a class of organic compounds containing a benzene ring fused to a 1,4-dioxine ring . They are used in the synthesis of a wide variety of pharmaceutical and chemical compounds .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like NMR, mass spectrometry, and X-ray crystallography . These techniques can provide detailed information about the compound’s structure and conformation.
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve processes like up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, the compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one was found to exhibit blue emission with certain characteristics when used in non-doped OLEDs .
Aplicaciones Científicas De Investigación
Bioorthogonal Chemistry and Drug Liberation
A novel approach for the bioorthogonal release of sulfonamides using sulfonyl sydnonimines and dibenzoazacyclooctyne (DIBAC) showcases efficient sulfonamide liberation and highlights a mutual orthogonality with another cycloaddition pair for selective drug release (Shao et al., 2018).
Enzyme Inhibition and Molecular Docking
Research into the enzyme inhibitory potential of new sulfonamides containing benzodioxane and acetamide moieties reveals significant activity against α-glucosidase and acetylcholinesterase, supported by in silico molecular docking studies (Abbasi et al., 2019).
Microbial Degradation of Sulfonamides
A study on the microbial degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 introduces an unusual pathway initiated by ipso-hydroxylation, highlighting an effective strategy for eliminating these compounds from the environment (Ricken et al., 2013).
Antibacterial and Enzyme Inhibitory Activities
The synthesis and evaluation of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides for their antimicrobial activities and enzyme inhibition capabilities, particularly against lipoxygenase, demonstrate the therapeutic potential of these compounds (Irshad et al., 2019).
Proton Exchange Membrane Applications
A novel synthesis of a sulfonic acid-containing benzoxazine monomer for use in direct methanol fuel cells highlights the potential of sulfonamide derivatives in energy applications, demonstrating high proton conductivity and low methanol permeability (Yao et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c24-21(22-15-5-2-1-3-6-15)29-17-8-4-7-16(13-17)23-30(25,26)18-9-10-19-20(14-18)28-12-11-27-19/h1-3,5-6,9-10,14,16-17,23H,4,7-8,11-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDDLPLWXJWUIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2749497.png)
![1-methyl-1H-benzo[d]imidazol-5-yl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2749498.png)
![1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2749499.png)




![3-[(5-Methylpyridin-2-yl)sulfamoyl]propane-1-sulfonyl fluoride](/img/structure/B2749510.png)
![Methyl 2-[(morpholine-4-carbonyl)amino]benzoate](/img/structure/B2749512.png)
![6-[(4-chlorophenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2749513.png)
![[2-[2-(Cyclopropylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2749514.png)

![N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2749517.png)
![N-(2,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2749518.png)